

# Application Note: Flow Cytometry Analysis of Immune Cells Following ZG-126 Treatment

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## Compound of Interest

Compound Name: ZG-126

Cat. No.: B15543055

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ZG-126** is a novel small molecule that functions as a dual agonist of the Vitamin D Receptor (VDR) and an inhibitor of histone deacetylase (HDAC).[1] This dual mechanism of action suggests a potential role in modulating immune responses, particularly in the context of inflammation and cancer.[1] Preliminary evidence indicates that **ZG-126** exhibits anti-inflammatory properties by reducing macrophage infiltration and skewing macrophage polarization away from the immunosuppressive M2 phenotype.[1] Flow cytometry is an indispensable tool for dissecting the complex effects of novel therapeutics on the immune system.[2][3][4][5][6] This high-throughput technique allows for the simultaneous multi-parametric analysis of single cells, enabling the identification and quantification of distinct immune cell populations and their functional states. This application note provides a detailed protocol for the analysis of immune cell populations from peripheral blood mononuclear cells (PBMCs) or dissociated tissues after treatment with **ZG-126**, using multi-color flow cytometry.

## Data Presentation

The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effect of **ZG-126** on murine splenocytes. In this notional experiment, splenocytes were isolated from mice treated with a vehicle control or **ZG-126** (10 mg/kg) for 7 days. The data represents the percentage of various immune cell populations within the total live, CD45+ leukocyte gate.

Immune Cell Population	Marker Combination	Vehicle Control (% of CD45+)	ZG-126 Treated (% of CD45+)	Fold Change
T-Helper Cells	CD3+ CD4+	35.2 ± 2.1	34.8 ± 1.9	-1.1%
Cytotoxic T-Cells	CD3+ CD8+	18.5 ± 1.5	18.2 ± 1.7	-1.6%
B-Cells	CD19+	38.1 ± 2.5	39.0 ± 2.2	+2.4%
Natural Killer (NK) Cells	NK1.1+ CD3-	5.1 ± 0.8	5.3 ± 0.7	+3.9%
Total Macrophages	F4/80+ CD11b+	2.5 ± 0.4	2.0 ± 0.3	-20.0%
M1 Macrophages	F4/80+ CD11b+ CD86+	1.8 ± 0.3	1.6 ± 0.2	-11.1%
M2 Macrophages	F4/80+ CD11b+ CD206+	0.7 ± 0.2	0.3 ± 0.1	-57.1%
Dendritic Cells	CD11c+ MHCII+	1.2 ± 0.2	1.1 ± 0.2	-8.3%

Data are presented as mean ± standard deviation.

### Experimental Protocols

This protocol outlines the steps for preparing single-cell suspensions from murine spleens, staining for flow cytometry analysis, and acquiring data.

### Materials and Reagents:

- Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Phosphate Buffered Saline (PBS)
- ACK Lysing Buffer (for red blood cell lysis)
- FACS Buffer: PBS with 2% FBS and 2 mM EDTA

- 70 µm cell strainers
- 96-well V-bottom plates
- Flow cytometer (e.g., a 4-laser instrument)[2]
- Fluorescently conjugated antibodies (see table below for a suggested panel)
- Viability dye (e.g., Zombie NIR™ or similar)

#### Antibody Panel for Murine Splenocyte Analysis:

Target	Fluorochrome	Clone
CD45	BUV395	30-F11
CD3	APC-Cy7	145-2C11
CD4	BV421	GK1.5
CD8a	PerCP-Cy5.5	53-6.7
CD19	PE-Cy7	6D5
NK1.1	BV605	PK136
F4/80	PE	BM8
CD11b	FITC	M1/70
CD11c	APC	N418
MHC Class II (I-A/I-E)	BV786	M5/114.15.2
CD86	BV650	GL1
CD206 (MMR)	Alexa Fluor 647	C068C2
Viability Dye	Zombie NIR™	

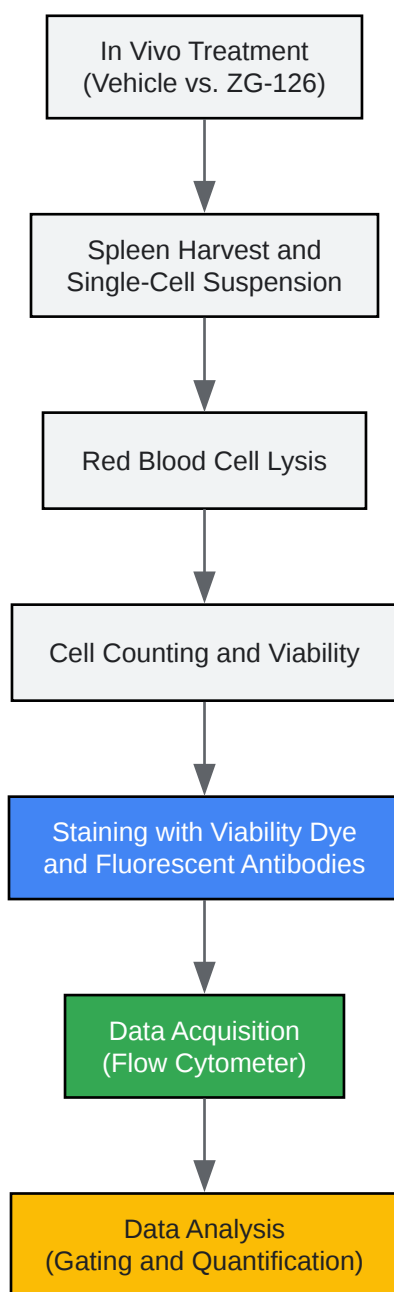
#### Protocol Steps:

- Single-Cell Suspension Preparation from Spleen:

1. Aseptically harvest spleens from vehicle control and **ZG-126** treated mice.
  2. Mechanically dissociate the spleens in a small volume of cRPMI by gently mashing through a 70  $\mu$ m cell strainer using the plunger of a 3 mL syringe.
  3. Rinse the strainer with additional cRPMI to collect the remaining cells.
  4. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
  5. Discard the supernatant and resuspend the cell pellet in 1 mL of ACK Lysing Buffer. Incubate for 3-5 minutes at room temperature to lyse red blood cells.
  6. Add 10 mL of cRPMI to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.
  7. Discard the supernatant, resuspend the cells in FACS buffer, and count the cells.
- Staining for Flow Cytometry:
    1. Adjust the cell concentration to  $1 \times 10^7$  cells/mL in cold FACS buffer.
    2. Add 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) to each well of a 96-well V-bottom plate.
    3. Add the viability dye according to the manufacturer's protocol and incubate in the dark.
    4. Wash the cells with 200  $\mu$ L of FACS buffer and centrifuge at 400 x g for 3 minutes at 4°C.
    5. Resuspend the cells in 50  $\mu$ L of FACS buffer containing the pre-titrated antibody cocktail for surface staining.
    6. Incubate for 20-30 minutes at 4°C in the dark.
    7. Wash the cells twice with 200  $\mu$ L of FACS buffer, centrifuging at 400 x g for 3 minutes at 4°C between washes.
    8. Resuspend the final cell pellet in 200  $\mu$ L of FACS buffer.
  - Data Acquisition:

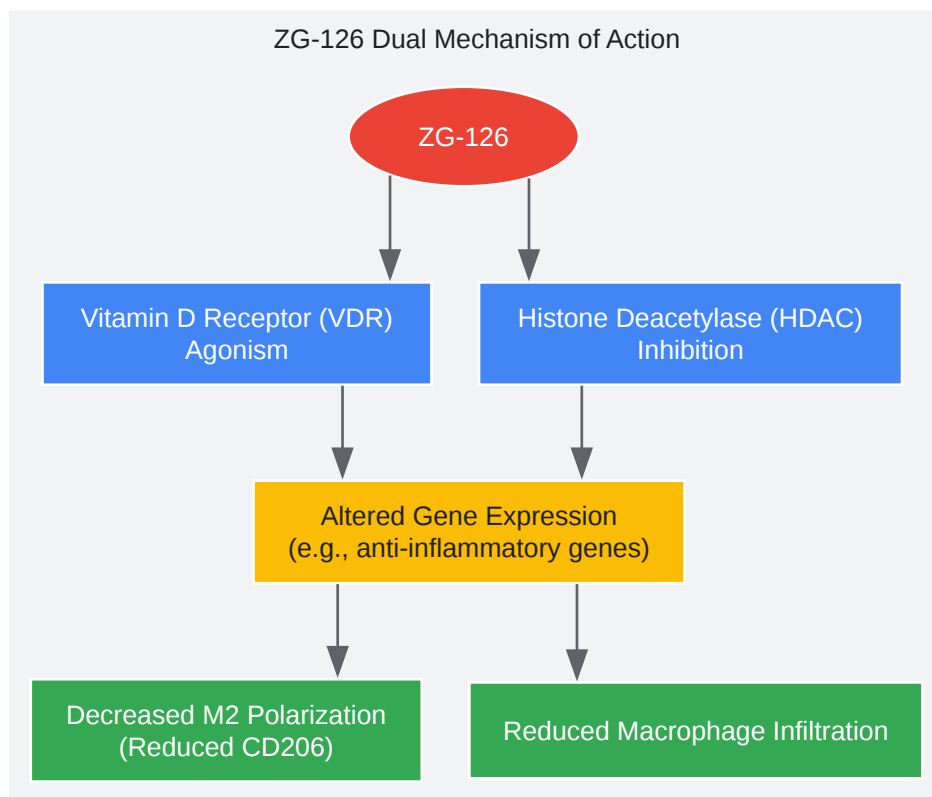
1. Acquire data on a properly calibrated flow cytometer.
2. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis.
3. Ensure appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.

#### Mandatory Visualization



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Caption: Experimental workflow for flow cytometry analysis.



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Caption: Hypothetical signaling pathway of **ZG-126**.

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